2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzoxazole
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Overview
Description
2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a nitro group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzoxazole typically involves the condensation of 5-methylthiophene-2-carboxaldehyde with 2-amino-5-nitrobenzoxazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzothiazole
- 2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzimidazole
Uniqueness
2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
51299-41-3 |
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Molecular Formula |
C12H8N2O3S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C12H8N2O3S/c1-7-2-5-11(18-7)12-13-9-6-8(14(15)16)3-4-10(9)17-12/h2-6H,1H3 |
InChI Key |
KNMJFGKNZDMAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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